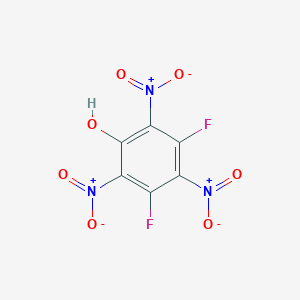
3,5-Difluoro-2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-2,4,6-trinitrophenol is a fluorinated nitroaromatic compound known for its energetic properties. It is a derivative of trinitrophenol, where two hydrogen atoms in the phenol ring are replaced by fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4,6-trinitrophenol typically involves the nitration of 3,5-difluorophenol. The process begins with the sulfonation of phenol by heating it with concentrated sulfuric acid, followed by the addition of nitric acid or a nitrate salt . This method ensures a controlled nitration process, yielding the desired trinitrophenol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, resulting in the formation of aminophenol derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenol ring.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Difluoro-2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific properties.
Industry: Utilized in the production of high-energy materials, including explosives and propellants
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-2,4,6-trinitrophenol involves the interaction of its nitro groups with molecular targets. The compound undergoes thermal decomposition, leading to the release of energy and the formation of reactive intermediates. These intermediates can further react, resulting in the formation of various products, including polycyclic compounds and fluorocarbons .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): A well-known explosive compound with similar energetic properties.
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated nitroaromatic compound with similar applications in high-energy materials.
Uniqueness
3,5-Difluoro-2,4,6-trinitrophenol is unique due to the presence of fluorine atoms, which enhance its stability and energetic properties. The fluorine atoms also influence the compound’s reactivity and decomposition pathways, making it distinct from other nitroaromatic compounds .
Propiedades
Número CAS |
78925-58-3 |
|---|---|
Fórmula molecular |
C6HF2N3O7 |
Peso molecular |
265.08 g/mol |
Nombre IUPAC |
3,5-difluoro-2,4,6-trinitrophenol |
InChI |
InChI=1S/C6HF2N3O7/c7-1-3(9(13)14)2(8)5(11(17)18)6(12)4(1)10(15)16/h12H |
Clave InChI |
NMHGHJTZJXIYRI-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




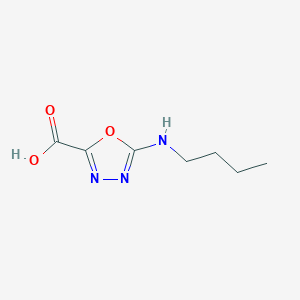
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
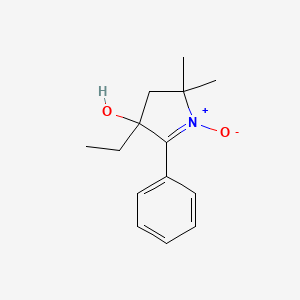
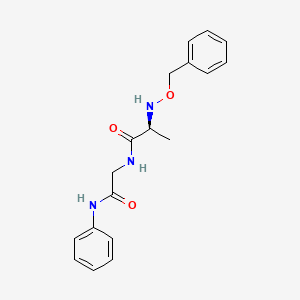
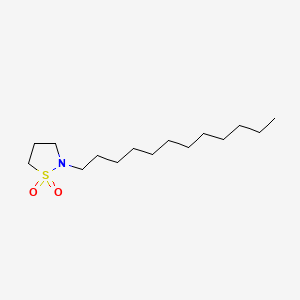
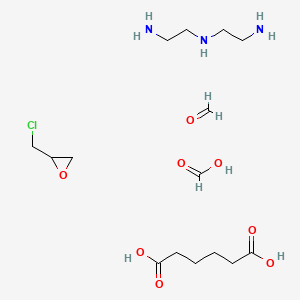


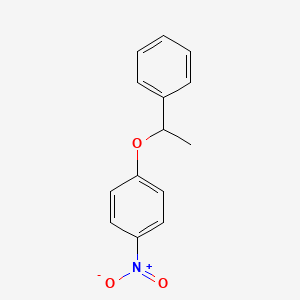

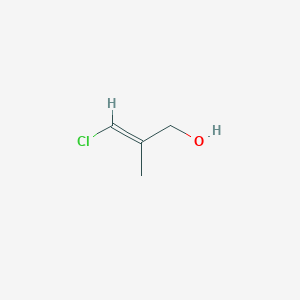
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
